Morpholine, trifluoroacetate Morpholine, trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 61330-38-9
VCID: VC16493910
InChI: InChI=1S/C4H9NO.C2HF3O2/c1-3-6-4-2-5-1;3-2(4,5)1(6)7/h5H,1-4H2;(H,6,7)
SMILES:
Molecular Formula: C6H10F3NO3
Molecular Weight: 201.14 g/mol

Morpholine, trifluoroacetate

CAS No.: 61330-38-9

Cat. No.: VC16493910

Molecular Formula: C6H10F3NO3

Molecular Weight: 201.14 g/mol

* For research use only. Not for human or veterinary use.

Morpholine, trifluoroacetate - 61330-38-9

Specification

CAS No. 61330-38-9
Molecular Formula C6H10F3NO3
Molecular Weight 201.14 g/mol
IUPAC Name morpholine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C4H9NO.C2HF3O2/c1-3-6-4-2-5-1;3-2(4,5)1(6)7/h5H,1-4H2;(H,6,7)
Standard InChI Key STBUWXYTSVWZIS-UHFFFAOYSA-N
Canonical SMILES C1COCCN1.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Morpholine trifluoroacetate (CAS 61330-38-9) is an acid-base adduct comprising a morpholine cation and a trifluoroacetate anion. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a chair conformation when protonated, while the trifluoroacetate anion contributes strong electron-withdrawing properties due to its three fluorine atoms . Key identifiers include:

PropertyValue
Molecular FormulaC6H10F3NO3\text{C}_6\text{H}_{10}\text{F}_3\text{NO}_3
Molecular Weight201.144 g/mol
Exact Mass201.061 g/mol
Topological Polar Surface Area58.56 Ų
LogP (Partition Coefficient)0.568

Synonyms for this compound include morpholinium trifluoroacetate, morpholine*TFA, and Morpholin-Trifluoracetat . The Xi hazard designation indicates irritant properties, necessitating cautious handling to avoid respiratory or dermal exposure .

Synthesis and Manufacturing Processes

The synthesis of morpholine trifluoroacetate typically involves the direct reaction of morpholine with trifluoroacetic acid under controlled conditions. A notable example from patent literature demonstrates its in situ formation during the preparation of 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole, an intermediate for neurokinin-1 receptor antagonists .

Key Synthetic Steps:

  • Protonation of Morpholine: Morpholine reacts with TFA in a polar aprotic solvent such as dimethylacetamide (DMAc) or isopropyl alcohol (IPA). The exothermic reaction proceeds at temperatures between 0–25°C, yielding the trifluoroacetate salt .

  • Crystallization: The product is isolated via anti-solvent addition (e.g., water) and purified through recrystallization in IPA/water mixtures, achieving >99.9% purity .

Reaction Conditions:

  • Solvent: IPA/water (98:2)

  • Temperature: 20–25°C

  • Yield: 63–65.5% (based on starting alkyne and sodium azide) .

This method avoids high-temperature cyclization steps, enhancing scalability for industrial applications .

Applications in Pharmaceutical Synthesis

Morpholine trifluoroacetate plays a pivotal role in synthesizing substance P antagonists, a class of therapeutics targeting neuropsychiatric and inflammatory disorders. A case study from US Patent 6,051,717 highlights its use in preparing 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine .

Mechanism of Action:

  • Reductive Amination: Morpholine trifluoroacetate acts as a proton donor in the reductive amination of aldehydes with sodium triacetoxyborohydride, enabling efficient C–N bond formation without side reactions .

  • Salt Formation: Stabilizes intermediates via acid-base interactions, improving crystallinity and isolation yields .

Therapeutic Targets:

  • Neurokinin-1 Receptor Antagonism: Modulates emesis, depression, and anxiety pathways .

  • Anti-inflammatory Activity: Suppresses cytokine release in autoimmune diseases .

Hazard AspectPrecautionary Measure
Skin/IrritationWear nitrile gloves and lab coats
InhalationUse fume hoods; monitor air quality
StorageStore in sealed containers under nitrogen

Spills should be neutralized with sodium bicarbonate and absorbed using inert materials .

Recent Research and Developments

While the foundational chemistry of morpholine trifluoroacetate is well-established, recent advancements focus on green synthesis approaches. For instance, substituting traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield . Additionally, its role in continuous flow chemistry is being explored to enhance reaction efficiency in API manufacturing .

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